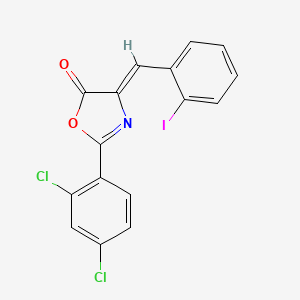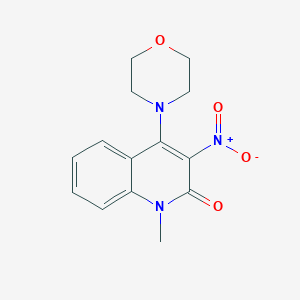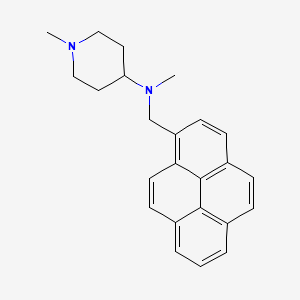![molecular formula C21H15N5O4 B4960595 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone]](/img/structure/B4960595.png)
3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone] is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone] in cancer cells is not fully understood. However, studies have suggested that the compound induces apoptosis in cancer cells by activating the caspase pathway. The compound has also been found to inhibit the expression of matrix metalloproteinases, which are involved in the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone] has been found to exhibit other biochemical and physiological effects. Studies have shown that the compound has anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, the compound has been found to exhibit antioxidant activity by scavenging free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone] in lab experiments is its low toxicity. The compound has been found to be relatively non-toxic to normal cells, which makes it a potential candidate for cancer therapy. However, one of the limitations of using this compound is its poor solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone]. One of the directions is to investigate the molecular mechanism of action of the compound in cancer cells. Additionally, further studies are needed to determine the optimal dosage and administration route of the compound for cancer therapy. Furthermore, the compound can be modified to improve its solubility and bioavailability, which can enhance its therapeutic potential in vivo. Finally, the compound can be tested for its potential applications in other scientific research areas such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone] is a chemical compound that has shown potential applications in various scientific research areas. The compound has been synthesized using different methods and has exhibited anti-cancer, anti-inflammatory, and antioxidant activity. Although the compound has some limitations, it has promising therapeutic potential for cancer therapy and other scientific research areas. Further studies are needed to fully understand the molecular mechanism of action of the compound and to improve its solubility and bioavailability.
Synthesemethoden
The synthesis of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone] can be achieved using different methods. One of the commonly used methods is the reaction of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione with 3-hydroxybenzohydrazide in the presence of a catalyst such as sodium acetate. The reaction is carried out in a solvent such as ethanol under reflux conditions. The product is obtained as a yellow solid and can be purified using recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone] has shown potential applications in various scientific research areas. One of the areas where this compound has been extensively studied is cancer research. Studies have shown that this compound exhibits anti-cancer activity against different cancer cell lines such as breast cancer, lung cancer, and colon cancer. The compound has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, this compound has been found to inhibit the migration and invasion of cancer cells.
Eigenschaften
IUPAC Name |
4-[(3-hydroxyphenyl)diazenyl]-5-(4-nitrophenyl)-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O4/c27-18-8-4-5-15(13-18)22-23-20-19(14-9-11-17(12-10-14)26(29)30)24-25(21(20)28)16-6-2-1-3-7-16/h1-13,24,27H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZWOYTXOZDBQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-[2-(3-hydroxyphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 4-(5-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B4960524.png)


![2-(ethylthio)ethyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4960551.png)
![1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylbenzyl)methanamine](/img/structure/B4960553.png)

![3-(3,4-dimethoxyphenyl)-11-(3-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4960571.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl methanesulfonate](/img/structure/B4960579.png)
![2-(4-chlorophenoxy)-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}acetamide](/img/structure/B4960597.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B4960602.png)
